2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. This compound belongs to a class of fused pyrimidines that have been explored for their biological activity against various targets, including kinases involved in cancer pathways.
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride can be classified as:
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride typically involves several key steps:
The synthesis may involve palladium-catalyzed reactions under controlled conditions to ensure high yields and purity. For example, the use of phosphorus oxychloride in chlorination steps is common .
The molecular formula for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is with a molecular weight of approximately 217.72 g/mol. The structure features:
The compound undergoes various chemical reactions that can modify its structure for enhanced activity:
Reactions are often conducted under specific conditions (temperature, solvent choice) to maximize yield and minimize side products. For instance, microwave-assisted synthesis has been reported to improve reaction times and yields significantly.
The mechanism of action for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride primarily involves its interaction with kinase enzymes. It is hypothesized that the compound acts as an inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing phosphorylation processes critical for cell signaling and proliferation.
Studies have shown that modifications at various positions on the pyrido-pyrimidine scaffold can influence potency and selectivity against specific kinases involved in cancer progression .
The primary applications of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride include:
Pyridopyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system incorporating pyridine and pyrimidine rings. This structural motif confers remarkable versatility in drug discovery, serving as a core template for designing biologically active molecules targeting various therapeutic areas. The tetrahydropyrido[3,4-d]pyrimidine system, specifically, denotes a partially saturated derivative where the pyridine ring is reduced, significantly influencing its electronic properties, three-dimensional conformation, and intermolecular interaction capabilities. The introduction of diverse substituents at strategic positions—particularly the 2-position—enables fine-tuning of physicochemical properties and biological activities. The hydrochloride salt form of these compounds, such as 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS# 1226776-81-3, Molecular Formula: C₈H₁₂ClN₃S, MW: 217.72 [3] [5] ), enhances solubility and crystallinity, facilitating handling and purification in synthetic chemistry workflows while maintaining the core structural advantages of the heterocyclic scaffold.
Pyridopyrimidine derivatives exhibit considerable structural diversity based on ring fusion positions, saturation levels, and substitution patterns. The fundamental classification arises from the orientation of the ring fusion, yielding distinct isomers:
The compound 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine belongs specifically to the pyrido[3,4-d]pyrimidine class with partial hydrogenation (tetrahydro) of the pyridine ring. This saturation transforms the pyridine ring into a piperidine-like structure, significantly altering the molecule's conformational flexibility, basicity, and ability to engage in hydrophobic interactions compared to fully aromatic analogues. The tetrahydro modification reduces planarity, potentially enhancing penetration through biological membranes and offering distinct vector orientations for substituent placement. Key structural features defining this class include the presence of the pyrimidine N1-C2-N3 region (where the methylthio substituent resides) and the basic nitrogen within the saturated ring, protonated in the hydrochloride salt form. This structural framework is distinct from related scaffolds like pyrazolo[3,4-d]pyrimidines (e.g., CDK2 inhibitors [6]) or 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS# 1159812-70-0 [4]), which lack the sulfur atom and possess different hydrogen-bonding and electronic profiles.
Table 1: Structural Comparison of Key Pyridopyrimidine and Related Scaffolds
Compound Scaffold | Core Structure | Key Substituent Position | Distinctive Feature | Example (CAS/Reference) |
---|---|---|---|---|
Pyrido[3,4-d]pyrimidine | Fully aromatic fused pyridine/pyrimidine | Variable at C2, C4 | Planar, extended π-system | 4-Methyl-2-(2-pyridinyl)- derivative [8] |
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Partially saturated pyridine ring | Variable at C2 | Non-planar, increased basicity, flexible | 2-Methyl- derivative (1159812-70-0) [4] |
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl | Partially saturated + S-substituent | SCH₃ at C2 | Thioether functionality, H-bond acceptor capability | 1226776-81-3 [3] [5] |
Pyrazolo[3,4-d]pyrimidine | Fused pyrazole/pyrimidine | Variable at C4 | Bioisostere of purine, prevalent in kinase inhibitors | Dinaciclib analogues [6] |
The exploration of tetrahydropyrido[3,4-d]pyrimidines evolved as a strategic response to limitations observed with fully aromatic pyridopyrimidines and purine-based drug candidates. Early pyridopyrimidine research (pre-2000s) primarily focused on fully unsaturated systems explored for antifolate, antimicrobial, or cardiovascular activities. The recognition that saturation could modulate properties like solubility, metabolic stability, and target selectivity spurred interest in partially reduced variants. The specific tetrahydropyrido[3,4-d]pyrimidine core emerged prominently in the 2000s within kinase inhibitor discovery programs. Its ability to mimic the purine ring system of ATP while offering distinct physicochemical tuning made it attractive.
The synthesis and application of 2-substituted tetrahydropyrido[3,4-d]pyrimidines gained significant traction in the 2010s. The methylthio derivative at the 2-position (CAS 1226776-81-3) was first registered in 2016, indicating its emergence as a distinct chemical entity during this period [3]. Its development was likely driven by parallel medicinal chemistry efforts optimizing CDK2 and other kinase inhibitors where related scaffolds like pyrazolopyrimidines (e.g., Dinaciclib, Roscovitine analogues [6]) showed promise. The tetrahydropyrido[3,4-d]pyrimidine offered a complementary, often more selective, pharmacophore. Commercial availability of the hydrochloride salt through suppliers like Fluorochem (as a preferred partner product [2]), BLD Pharm, AFChem, and eMolecules/AstaTech (typically 95-96% purity [3] [5] ) by the mid-to-late 2010s underscores its adoption as a valuable building block in drug discovery. The hydrochloride salt form became standard due to its superior handling, stability under ambient storage conditions [2] [5], and consistent crystallinity compared to the free base. This derivative now serves as a key intermediate for synthesizing more complex molecules targeting cyclin-dependent kinases and other ATP-binding proteins, representing a refinement in heterocyclic design focused on improved selectivity and drug-like properties.
Table 2: Historical Timeline of Tetrahydropyrido[3,4-d]pyrimidine Development
Time Period | Development Milestone | Significance |
---|---|---|
Pre-2000s | Exploration of fully aromatic pyridopyrimidines | Established core scaffold for diverse biological activities (e.g., antifolates, bronchodilators). |
Early 2000s | Emergence of saturated/partially saturated pyridopyrimidine derivatives | Recognition of improved solubility and metabolic stability over planar analogues. |
~2010-2015 | Focus on 2-substituted tetrahydropyrido[3,4-d]pyrimidines for kinase inhibition | Rational design targeting ATP-binding pockets; exploration of C2 = H, alkyl, amino, thioether substituents. |
2016 | Registration of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl (CAS 1226776-81-3) [3] | Formalization as a distinct chemical entity; availability for targeted research. |
Mid-2010s - Present | Commercial availability from multiple suppliers (e.g., Fluorochem, BLD Pharm, AFChem, eMolecules/AstaTech) [2] [3] [5] | Widespread adoption as a building block in medicinal chemistry; use in synthesizing novel CDK2 and other kinase inhibitors. |
The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridopyrimidine ring system represents a deliberate and strategically valuable modification in heterocyclic drug design. This substitution profoundly influences the compound's electronic distribution, steric profile, and intermolecular interaction potential:
Table 3: Comparative Analysis of Key C2 Substituents in Tetrahydropyrido[3,4-d]pyrimidine Scaffolds
C2 Substituent | Electronic Character | H-Bonding Capability | Steric Demand (Approx. vdW Vol ų) | Key Advantages | Common Derivatives (Examples) |
---|---|---|---|---|---|
-H | Neutral | None | ~7.2 | Minimal steric hindrance; simplest scaffold. | Base scaffold (Limited commercial availability) |
-CH₃ (Methyl) | Weakly electron-donating (+I) | None (Hydrophobic only) | ~21.6 | Enhanced lipophilicity; metabolic stability. | 2-Methyl- analogue (CAS 1159812-70-0) [4] |
-SCH₃ (Methylthio) | Weakly electron-donating (+I) | Weak H-bond acceptor (S) | ~35.0 | Balanced lipophilicity; synthetic handle (nucleophilic displacement); weak H-bonding; stability. | 2-(Methylthio)-HCl (CAS 1226776-81-3) [2] [3] [5] |
-NH₂ (Amino) | Strongly electron-donating (+R) | Strong H-bond donor/acceptor (NH₂) | ~18.5 | Strong H-bonding potential; often high affinity. | Various research compounds (e.g., kinase inhibitors) |
-Cl (Chloro) | Electron-withdrawing (-I) | None | ~22.8 | Excellent leaving group for nucleophilic substitution. | Often transient intermediates, less stable as final API. |
-OCH₃ (Methoxy) | Moderate electron-donating (+M) | Strong H-bond acceptor (O) | ~32.0 | Strong H-bond acceptor; moderate +M effect. | Research compounds (e.g., antifolates, kinase inhibitors) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: